molecular formula C12H15ClN2O B1357351 1-[(2-Chlorophenyl)acetyl]piperazine

1-[(2-Chlorophenyl)acetyl]piperazine

Cat. No.: B1357351
M. Wt: 238.71 g/mol
InChI Key: YUVORACMRKRFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chlorophenyl)acetyl]piperazine is a synthetic piperazine derivative of interest in medicinal chemistry and pharmaceutical research. Piperazine scaffolds are frequently explored as core structures in drug discovery due to their versatility and ability to contribute to biological activity. While specific studies on this compound were not identified, research on highly similar compounds, particularly those featuring a chlorophenyl group attached to a piperazine core, indicates significant potential. For instance, structurally related 4-chlorophenyl piperazine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties . These analogs have demonstrated promising activity, with some showing significant effects against microbial strains and others interacting with biological targets like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This suggests that this compound could serve as a valuable intermediate or building block (synthon) in the synthesis of more complex molecules for biological testing . Researchers may utilize this compound in the development of novel therapeutic agents, leveraging the piperazine core and the 2-chlorophenyl moiety to explore structure-activity relationships. As with all research chemicals, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets and handle the material appropriately, as related chlorophenyl piperazine compounds can be skin and eye irritants .

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-piperazin-1-ylethanone

InChI

InChI=1S/C12H15ClN2O/c13-11-4-2-1-3-10(11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2

InChI Key

YUVORACMRKRFNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Piperazine derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a systematic comparison of 1-[(2-Chlorophenyl)acetyl]piperazine with key analogs:

Structural Analogs and Substituent Effects
Compound Substituent Key Features
This compound 2-Chlorophenylacetyl Enhanced lipophilicity; potential 5-HT receptor interactions
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl Electron-donating methoxy group; lower 5-HT1A affinity vs. 2-chloro analogs
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl High 5-HT1B/1C selectivity; recreational psychostimulant
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-Methoxyphenyl Serotonergic activity; weaker receptor binding vs. 2-substituted analogs
1-(3-Chlorophenyl)piperazine (m-CPP) 3-Chlorophenyl Mixed 5-HT1B/2C agonism; locomotor suppression in rodents

Key Structural Insights :

  • Substituent Position : Ortho-substitution (e.g., 2-chloro) in phenylpiperazines enhances 5-HT1A receptor binding (Ki = 0.57 nM) compared to meta- or para-substituents .
  • Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups increase receptor affinity and metabolic stability compared to methoxy or hydroxyl groups .
Pharmacological Activity
Compound Receptor Target Activity Application/Effect
This compound 5-HT1A (inferred) High affinity (Ki < 1 nM in related coumarin hybrids) Antidepressant, anxiolytic potential
TFMPP 5-HT1B/1C Agonist (EC50 ~10 nM); suppresses locomotor activity Psychostimulant (recreational use)
m-CPP 5-HT2C > 5-HT1B Agonist; induces hypolocomotion and anxiety-like behavior Research tool for serotonin pathways
1-(2-Methoxyphenyl)piperazine D2/D3 receptors Moderate anticonvulsant activity; neurotoxic at high doses Anticonvulsant (experimental)
Cinnamyl-arylpiperazine derivatives Antibacterial targets MIC = 2–8 µg/mL against Gram-positive bacteria Antimicrobial agents

Notable Findings:

  • 5-HT1A Selectivity : 2-Chlorophenyl-substituted piperazines (e.g., in coumarin hybrids) show Ki values comparable to 8-OH-DPAT, a 5-HT1A agonist standard (Ki = 0.25–0.57 nM) .
  • Behavioral Effects : TFMPP and m-CPP reduce locomotor activity via 5-HT1B/1C pathways, whereas 2-chloro derivatives lack significant psychostimulant effects .
Physicochemical and Spectroscopic Properties

Comparative data for 1-(2-chlorophenyl)piperazine and 1-(2-methoxyphenyl)piperazine (from DFT and experimental studies) :

Property 1-(2-Chlorophenyl)piperazine 1-(2-Methoxyphenyl)piperazine
HOMO-LUMO Gap (eV) 4.92 4.88
pKa (calculated) 3.73 (pKa1), 7.98 (pKa2) 3.65 (pKa1), 8.10 (pKa2)
FT-IR (C-Cl stretch) 740 cm⁻¹ N/A
NMR Chemical Shifts δ 7.2–7.4 (aromatic H) δ 6.8–7.1 (aromatic H)

Key Observations :

  • The 2-chloro substituent increases molecular polarity and stabilizes aromatic ring electron density, affecting NMR and IR profiles .
  • Both compounds exhibit similar HOMO-LUMO gaps, suggesting comparable electronic reactivity .

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)acetyl]piperazine generally involves the acylation of piperazine with a 2-chlorophenylacetyl derivative or the formation of the piperazine ring followed by introduction of the 2-chlorophenylacetyl group. Key steps include:

  • Preparation of 1-(2-chlorophenyl)piperazine or its hydrochloride salt as an intermediate.
  • Acylation of the piperazine nitrogen with 2-chlorophenylacetyl chloride or related acylating agents.
  • Purification and isolation of the target compound.

Preparation of 1-(2-Chlorophenyl)piperazine Intermediate

According to a reliable synthesis protocol, 1-(2-chlorophenyl)piperazine hydrochloride can be synthesized via the reaction of bis(2-chloroethyl)amine hydrochloride with 2-chloroaniline under basic conditions:

  • Reactants: Bis(2-chloroethyl)amine hydrochloride and 2-chloroaniline.
  • Conditions: Heated in ethanol at 80 °C with sodium carbonate as a base for 25 hours.
  • Workup: After reaction completion, the mixture is cooled, filtered, concentrated, and crystallized from acetonitrile.
  • Yield: High yield of 96% white crystalline product.

This method provides a robust route to the piperazine intermediate with excellent purity and yield, suitable for further functionalization.

Acylation to Form this compound

The key step in preparing this compound involves acylation of the piperazine nitrogen with 2-chlorophenylacetyl chloride or related acyl donors.

  • Typical Acylating Agent: 2-chloroacetyl chloride or 2-chlorophenylacetyl chloride.
  • Reaction Medium: Anhydrous solvents like ethanol or acetone, often with a base such as potassium carbonate or sodium carbonate to neutralize HCl formed.
  • Temperature: Reflux or controlled heating (e.g., 30–80 °C) for several hours (e.g., 8–25 hours).
  • Catalysts/Acid Scavengers: Sometimes glacial acetic acid or other mild acids are added to facilitate reaction.
  • Isolation: Precipitation by cooling, filtration, washing, and recrystallization from ethanol or acetone.

For example, a study demonstrated that reacting a piperazine derivative with chloroacetyl chloride in absolute ethanol with glacial acetic acid under reflux for 8 hours yielded the corresponding 2-chloroacetyl piperazine intermediate, which was then purified by recrystallization.

Example Preparation Procedure (Based on Patent and Literature Data)

Step Reagents and Conditions Description Yield / Notes
1 Bis(2-chloroethyl)amine hydrochloride + 2-chloroaniline + Na2CO3 in ethanol, 80 °C, 25 h Formation of 1-(2-chlorophenyl)piperazine hydrochloride 96% yield, white crystals
2 1-(2-chlorophenyl)piperazine + 2-chlorophenylacetyl chloride in ethanol + glacial acetic acid, reflux 8 h Acylation to this compound Isolated by cooling and recrystallization
3 Purification Filtration, washing with water or acetone, drying at 40 °C High purity product

Alternative Synthetic Routes and Notes

  • Resolution of Racemates: For related piperazine derivatives, optical resolution can be achieved by reaction with chiral resolving agents such as N-acetyl-L-phenylalanine, followed by selective crystallization and base treatment to obtain optically pure compounds.
  • Use of Potassium t-Butoxide and Sodium Chloroacetate: Some patents describe the alkylation of piperazine derivatives using sodium chloroacetate and potassium t-butoxide in t-butanol under nitrogen atmosphere with controlled addition and temperature to improve yields and purity.
  • Reaction Solvents: Water-miscible organic solvents such as acetone, acetonitrile, methyl ethyl ketone, and isopropanol are commonly used for reaction and crystallization steps.
  • Reaction Monitoring: Reaction progress is often monitored by TLC, NMR, or HPLC to ensure completion and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Range / Example Comments
Piperazine precursor 1-(2-chlorophenyl)piperazine hydrochloride Synthesized from bis(2-chloroethyl)amine and 2-chloroaniline
Acylating agent 2-chlorophenylacetyl chloride or chloroacetyl chloride Used for acylation of piperazine nitrogen
Solvent Ethanol, acetone, acetonitrile Water-miscible solvents preferred
Base Sodium carbonate, potassium carbonate, potassium t-butoxide Neutralizes HCl formed during acylation
Temperature 30–80 °C Reflux conditions common
Reaction time 8–25 hours Depends on step and reagents
Purification Recrystallization from ethanol or acetone Ensures high purity
Yield 40–96% depending on step High yield for intermediate; moderate to high for final product

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key signals include δ 3.4–3.6 ppm (piperazine CH₂), δ 4.2 ppm (acetyl CH₂), and aromatic protons at δ 7.2–7.5 ppm ().
  • FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-Cl stretch).
  • ESI-MS : [M+H]⁺ at m/z 279.1 (calculated 279.08) confirms molecular weight.

Advanced Consideration
X-ray crystallography (Cu-Kα radiation) resolves the chair conformation of the piperazine ring and dihedral angles between chlorophenyl and acetyl groups. Solid-state NMR (¹⁵N CP-MAS) verifies hydrogen bonding patterns in polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.